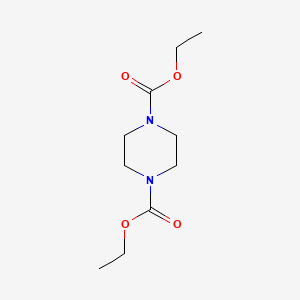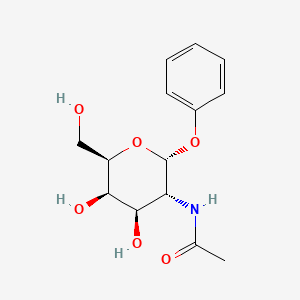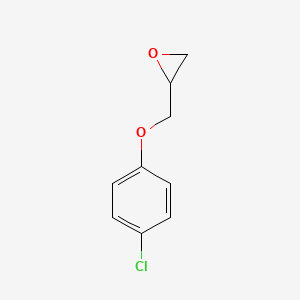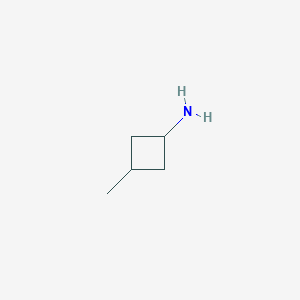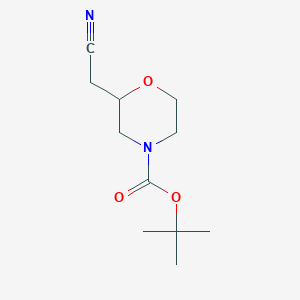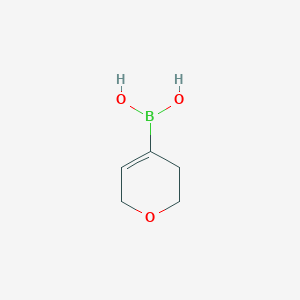
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide
Descripción general
Descripción
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide, also known as MTBBS, is an organic compound belonging to the family of benzoxazole-5-sulfonamides. It is a sulfur-containing heterocyclic compound with a molecular formula of C7H8N2O2S. MTBBS has been studied for its potential applications in various scientific fields such as medicinal chemistry, organic synthesis, and materials science. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Potential : A study conducted by Vinoda et al. (2016) detailed the synthesis of 1,3-benzoxazole-5-sulfonamide derivatives using a catalyst to increase yield. These compounds exhibited significant antimicrobial activity against various bacterial and fungal strains, comparable to or better than reference drugs like Ciprofloxacin and Fluconazole (Vinoda et al., 2016).
- Intracellular Antimicrobial Synthesis : Greig et al. (2001) synthesized novel cyclic sulfonamides through intramolecular Diels-Alder reactions. These compounds, including a histamine H3 receptor antagonist, demonstrated potential antimicrobial applications (Greig et al., 2001).
Synthesis and Characterization
- Novel Synthesis Methods : Herrera et al. (2006) presented a new approach for synthesizing 1,3-oxazoles, demonstrating the versatility of 1-(methylthio)acetone in reactions with different nitriles. This method opens up new pathways for the synthesis of related compounds (Herrera et al., 2006).
Potential Therapeutic Applications
- Antitumor Activities : Oksuzoglu et al. (2017) investigated the antitumor activities of benzoxazole derivatives-containing sulfonamide against human leukemia cells. Their research suggests these compounds could be promising candidates for cancer therapy (Oksuzoglu et al., 2017).
- Antimalarial and COVID-19 Applications : Fahim and Ismael (2021) conducted a study on the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their potential as antimalarial agents and for use against COVID-19 (Fahim & Ismael, 2021).
Mecanismo De Acción
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways . For example, in the case of the orchid species Caladenia crebra, flowers emit (methylthio)phenols such as 2-(methylthio)phenol to deceive its single pollinator .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can significantly impact its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the activity of a drug.
Análisis Bioquímico
Biochemical Properties
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with nitrilase, an enzyme involved in the hydrolysis of nitriles to carboxylic acids. The interaction between this compound and nitrilase enhances the enzyme’s stability and activity, making it a valuable tool for biocatalysis
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes These effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound has been shown to bind to certain enzymes and proteins, resulting in either inhibition or activation of their activity . For example, this compound may inhibit the activity of enzymes involved in oxidative stress responses, thereby protecting cells from oxidative damage. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions contribute to the overall effects of this compound on cellular function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic processes. These temporal effects highlight the importance of carefully controlling experimental conditions when studying the effects of this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and health, while high doses may result in toxic or adverse effects . For example, low doses of this compound have been shown to enhance enzyme activity and protect cells from oxidative stress, whereas high doses can lead to cellular damage and apoptosis. These dosage effects underscore the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to participate in the methionine salvage pathway, where it interacts with enzymes such as methionine synthase and homocysteine methyltransferase . These interactions can influence the levels of key metabolites and the overall metabolic balance within cells. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical properties and potential therapeutic uses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes by organic anion transporters and other membrane proteins . Once inside the cell, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These transport and distribution mechanisms are essential for understanding the cellular effects and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound is important for elucidating its molecular mechanisms and potential therapeutic applications.
Propiedades
IUPAC Name |
2-methylsulfanyl-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S2/c1-14-8-10-6-4-5(15(9,11)12)2-3-7(6)13-8/h2-4H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHWOYZDZXOVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

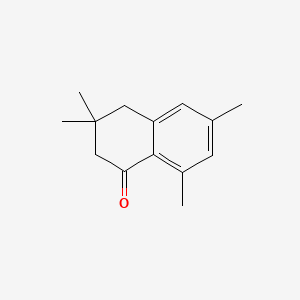
![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1359795.png)

